molecular formula C8H17NO3 B040491 N-Boc-(R)-1-amino-2-propanol CAS No. 119768-44-4

N-Boc-(R)-1-amino-2-propanol

Cat. No. B040491
M. Wt: 175.23 g/mol
InChI Key: YNJCFDAODGKHAV-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Synthesis Methods : N-Boc-(R)-1-amino-2-propanol is synthesized through various methods. One approach involves the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, which is readily available from cyanoacetate and dibromoethane. N-Boc and C-OMe protection are applied in this method for fragment coupling in solution synthesis (Abele, Seiler, & Seebach, 1999).

  • Optical Purity : The synthesis of optically pure non-protein α-amino acids from L-serine is another method, exemplifying the versatility of N-Boc-(R)-1-amino-2-propanol in synthesizing various amino acids (Sasaki, Hashimoto, & Potier, 1987).

Molecular Structure Analysis

  • Crystal Structures : The X-ray crystal structures of synthesized β-oligopeptides reveal the molecular arrangement and confirm the presence of N-Boc-(R)-1-amino-2-propanol in these structures. These structures exhibit characteristic secondary-structural motifs and hydrogen bonding patterns (Abele et al., 1999).

Chemical Reactions and Properties

  • Reactivity : N-Boc-(R)-1-amino-2-propanol is involved in various chemical reactions, particularly in peptide synthesis. Its reactivity is essential in forming peptide bonds and in the synthesis of mimics of O-linked glycopeptides (Carrasco et al., 2006).

Physical Properties Analysis

  • Stability and Solubility : The physical properties, such as stability and solubility, of N-Boc-(R)-1-amino-2-propanol are influenced by its molecular structure and protection groups. These properties are critical in determining its suitability in various synthetic processes.

Chemical Properties Analysis

  • Functional Group Reactivity : The Boc (tert-butyloxycarbonyl) group in N-Boc-(R)-1-amino-2-propanol plays a significant role in its chemical properties, particularly in protecting the amino group during peptide synthesis. The Boc group is a common protecting group in peptide synthesis, offering stability and ease of deprotection under certain conditions (Karmakar et al., 2018).

Scientific Research Applications

  • Native Chemical Ligation at Phenylalanine : N-Boc-(R)-1-amino-2-propanol enables native chemical ligation at phenylalanine, which is applied to the synthesis of LYRAMFRANK (Crich & Banerjee, 2007).

  • Synthesis of Optically Pure α-Amino Acids : It is used for synthesizing optically pure non-protein α-amino acids in both L and D configurations from L-serine (Sasaki, Hashimoto, & Potier, 1987).

  • Enantioselective Transfer Hydrogenation of Ketones : This compound is a novel ligand for ruthenium-catalyzed enantioselective transfer hydrogenation of ketones, achieving up to 98% enantioselectivity (Pastor, Vaestilae, & Adolfsson, 2003).

  • Reduction of Aryl Alkyl Ketones : N-Boc-(R)-1-amino-2-propanol ligands can efficiently and selectively reduce aryl alkyl ketones under hydrogen-transfer conditions, with enantioselectivity up to 98% (Bøgevig, Pastor, & Adolfsson, 2004).

  • Study of cis/trans Isomerization : N-Boc-protected (2R,3R)- and (2R,3S)-3-fluoroprolines are used as probes for studying the cis/trans isomerization of the amino acyl-proline peptide bond (Demange, Cluzeau, Ménez, & Dugave, 2001).

  • Peptide Synthesis : The N-tert-butoxycarbonylation of amines using H3PW12O40 is an efficient and environmentally benign catalyst for peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, Pourayoubi, 2007).

  • Anticancer Agent Synthesis : It is used in synthesizing a precursor to the unusual amino acid residue in the anticancer agent Microsporin B (Gu & Silverman, 2011).

  • Medicinal Chemistry : The synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline amino acids can be used in probes and medicinal chemistry due to their distinct conformational preferences (Tressler & Zondlo, 2014).

  • Synthesis of (S)-N-Boc-3-Hydroxypiperidine : ReCR variant Y54F from Rhodococcus erythropolis WZ010 catalyzes the irreversible reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine, a key chiral intermediate in synthesis (Ying, Zhang, Wang, Huang, Ji, Cheng, Yu, Wang, & Ying, 2018).

  • N-Amino Azaheterocycle Synthesis : A C-H activation-based strategy for N-amino azaheterocycle synthesis provides access to synthetically and medicinally important compounds (Shi, Wang, Guo, Chen, Wang, & Zhu, 2017).

Safety And Hazards

The safety data sheet for a similar compound, N-Boc-®-2-Hydroxymethylmorpholine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

There is a need for more efforts to make Boc removal practical, clean, and minimize any potential impact . The use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, without additional workup steps, is being explored .

properties

IUPAC Name

tert-butyl N-[(2R)-2-hydroxypropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJCFDAODGKHAV-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477444
Record name N-Boc-(R)-1-amino-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-(R)-1-amino-2-propanol

CAS RN

119768-44-4
Record name N-Boc-(R)-1-amino-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-(R)-1-amino-2-propanol
Reactant of Route 2
Reactant of Route 2
N-Boc-(R)-1-amino-2-propanol
Reactant of Route 3
Reactant of Route 3
N-Boc-(R)-1-amino-2-propanol
Reactant of Route 4
Reactant of Route 4
N-Boc-(R)-1-amino-2-propanol
Reactant of Route 5
Reactant of Route 5
N-Boc-(R)-1-amino-2-propanol
Reactant of Route 6
N-Boc-(R)-1-amino-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.